![molecular formula C22H15ClN4O3S B2854309 N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide CAS No. 1226443-52-2](/img/no-structure.png)

N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a pyridazinone derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.

科学的研究の応用

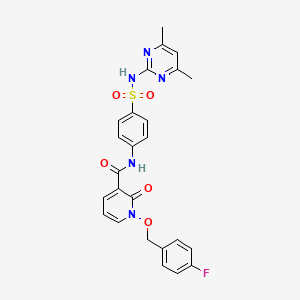

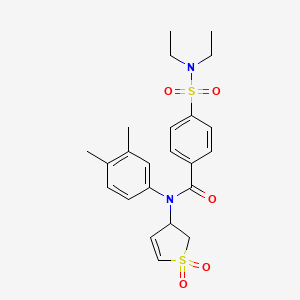

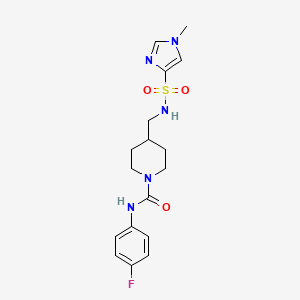

Antioxidant Potential and Radical Scavenging Activity

A study investigated the antioxidant capacity of capsaicin analogs, which share structural similarities with N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide, using DFT methods. The research aimed to understand their mechanism of action in polar and nonpolar mediums, highlighting their potential as antioxidants in various environments (Yancheva et al., 2020).

Antimicrobial Activity

Research on novel pyrimidine and fused pyrimidine derivatives, including structures related to N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide, explored their synthesis and evaluated their potential antimicrobial activities. The study contributes to the development of new antimicrobial agents (Mahmoud et al., 2011).

Synthesis and Chemical Properties

A report on the synthesis of amino-substituted benzamide derivatives, including potential analogs of N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide, assessed their antioxidative properties. This research highlights the compound's significance in developing potent antioxidant agents through structural modification and analysis (Perin et al., 2018).

Applications in Material Science

Investigations into benzimidazole and benzothiazole conjugated Schiff base demonstrated their utility as fluorescent sensors for metal ions, showcasing the broader applicability of structurally related compounds in sensing technologies and material science applications (Suman et al., 2019).

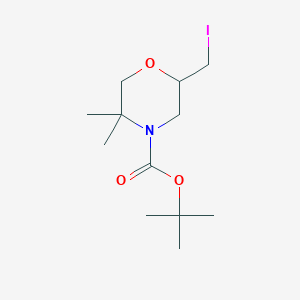

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide involves the reaction of 4-methoxybenzylamine with 3-(6-bromo-3-pyridazinyl)benzoic acid, followed by the reaction of the resulting intermediate with 4-methoxyphenol in the presence of a coupling agent.", "Starting Materials": [ "4-methoxybenzylamine", "3-(6-bromo-3-pyridazinyl)benzoic acid", "4-methoxyphenol", "coupling agent" ], "Reaction": [ "Step 1: 4-methoxybenzylamine is reacted with 3-(6-bromo-3-pyridazinyl)benzoic acid in the presence of a coupling agent to form N-(4-methoxybenzyl)-3-(6-bromo-3-pyridazinyl)benzamide intermediate.", "Step 2: The intermediate from step 1 is then reacted with 4-methoxyphenol in the presence of a coupling agent to form the final product, N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide." ] } | |

CAS番号 |

1226443-52-2 |

製品名 |

N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide |

分子式 |

C22H15ClN4O3S |

分子量 |

450.9 |

IUPAC名 |

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H15ClN4O3S/c1-13-4-2-3-5-16(13)27-21(28)19-17(10-11-31-19)26(22(27)29)12-18-24-20(25-30-18)14-6-8-15(23)9-7-14/h2-11H,12H2,1H3 |

InChIキー |

UMDHBGHROAQGHP-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2854226.png)

![N-(2,4-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2854227.png)

![3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2854229.png)

![1,3-dimethyl-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2854230.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2854231.png)

![Benzo[d]thiazol-6-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2854232.png)

![1-(3-Chlorophenyl)-5-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2854234.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2854238.png)